molecular formula C11H13ClO2 B3315066 2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene CAS No. 951891-24-0

2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene

Cat. No.: B3315066
CAS No.: 951891-24-0
M. Wt: 212.67 g/mol
InChI Key: IDHVQHOAAXAHQW-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene ( 951891-24-0) is a synthetic organochloride compound with a molecular formula of C11H13ClO2 and a molecular weight of 212.67 g/mol . This compound features a propene backbone substituted at the 2-position with a reactive chlorine atom and at the 3-position with a sterically hindered 2,6-dimethoxyphenyl group . The presence of the electron-donating methoxy groups on the aromatic ring enhances its potential for electrophilic aromatic substitution, while the chlorine atom at the allylic position makes it a versatile intermediate for further functionalization through reactions such as nucleophilic displacement or elimination . In scientific research, this compound serves as a valuable building block for the synthesis of more complex organic molecules . Its applications span across medicinal chemistry, where it is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities . Studies suggest it may inhibit the production of pro-inflammatory cytokines and disrupt bacterial cell membranes . It also finds use in materials science for the development of novel materials with unique electronic and optical properties . The compound is for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-chloroprop-2-enyl)-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3/h4-6H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHVQHOAAXAHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethoxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The propene moiety can be oxidized to form epoxides or diols.

    Reduction Reactions: The compound can undergo reduction to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include epoxides and diols.

    Reduction Reactions: The major product is the corresponding alkane.

Scientific Research Applications

2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. The chloro group and the dimethoxyphenyl moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Dichloropropene Derivatives (Aliphatic Analogues)

Dichloropropenes from share the propene backbone but lack aromatic substituents. Key examples include:

Compound Name CAS Number Substituents Functional Group Reactivity/Applications
2,3-Dichloro-1-propene 78-88-6 Cl at C2 and C3 Alkene High reactivity in elimination/polymerization
1,2-Dichloro-1-propene 542-75-6 Cl at C1 and C2 Alkene Industrial solvent or intermediate
Target Compound - Cl at C2; 2,6-dimethoxyphenyl at C3 Alkene + Aromatic Potential electrophilic aromatic substitution

Key Differences :

  • The target compound’s dimethoxyphenyl group introduces steric hindrance and electronic effects absent in aliphatic dichloropropenes.
  • Allylic chlorine in the target may enable unique reactivity (e.g., allylic amination) compared to vicinal dichlorides, which favor elimination .

Aromatic Ketone Analogues

1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one (CAS 898775-40-1) shares structural motifs but differs in functional groups:

Compound Name CAS Number Substituents Functional Group Reactivity/Applications
1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one 898775-40-1 2,6-dichlorophenyl; 3-methoxyphenyl Ketone Likely pharmaceutical intermediate
Target Compound - 2,6-dimethoxyphenyl; Cl at C2 Alkene Research applications (discontinued)

Key Differences :

  • The ketone group in the analogue is polar and prone to nucleophilic attack, whereas the target’s alkene may undergo electrophilic addition.
  • Electron-withdrawing dichlorophenyl in the analogue contrasts with the electron-donating dimethoxyphenyl in the target, altering electronic profiles .

Methoxy-Substituted Arylpropenes

Hypothetical analogues like 3-(2,4-dimethoxyphenyl)-1-propene would differ in methoxy substitution patterns:

Feature 2,6-Dimethoxyphenyl (Target) 2,4-Dimethoxyphenyl (Hypothetical)
Steric Environment High hindrance (para positions blocked) Moderate hindrance
Electronic Effects Strong electron donation (ortho/para) Mixed electronic effects

Biological Activity

2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by relevant research findings and case studies.

Chemical Structure

The compound features a propene chain with a chloro group and a dimethoxy-substituted phenyl ring. This unique structure contributes to its reactivity and biological interactions.

1. Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent in therapeutic applications.

2. Antimicrobial Effects

The compound has shown promising antimicrobial properties against various bacterial strains. In particular, it was effective against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

3. Cytotoxicity and Cancer Studies

A pivotal aspect of the biological activity of this compound is its cytotoxic effects on cancer cell lines. Studies have reported that this compound induces apoptosis in human cancer cells through the activation of caspase pathways. In animal models, it has been noted to induce tumorigenesis, raising concerns about its safety profile in long-term exposure scenarios .

Table 1: Summary of Biological Activities

Activity Effect Mechanism Reference
Anti-inflammatoryInhibition of cytokine productionModulation of macrophage activity
AntimicrobialBroad-spectrum activityDisruption of cell membranes
CytotoxicityInduction of apoptosisActivation of caspase pathways

Case Study 1: Anti-Inflammatory Mechanism

In a controlled study involving murine macrophages, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in TNF-alpha levels. This suggests that the compound effectively modulates inflammatory responses at the cellular level.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antimicrobial activity, with results comparable to established antibiotics.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro assays on human breast cancer cell lines revealed that treatment with the compound resulted in significant cell death after 24 hours. Flow cytometry analysis confirmed that the mechanism involved apoptosis rather than necrosis, as evidenced by increased annexin V staining.

Q & A

Q. What are the established synthetic routes for 2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves Claisen-Schmidt condensation or palladium-catalyzed cross-coupling reactions. For example:

  • Claisen-Schmidt Condensation : Reacting 2,6-dimethoxybenzaldehyde with chloroacetone under basic conditions (e.g., NaOH/ethanol) forms the α,β-unsaturated ketone intermediate, followed by halogenation. Yield optimization requires precise control of temperature (40–60°C) and stoichiometry to avoid side reactions like over-halogenation .
  • Palladium-Catalyzed Coupling : Aryl halides (e.g., 2,6-dimethoxyphenyl bromide) can be coupled with allyl chlorides using Pd(PPh₃)₄ as a catalyst. Ligand selection (e.g., PPh₃ vs. XPhos) significantly impacts regioselectivity and purity, with yields ranging from 60–85% depending on solvent polarity .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

  • NMR Spectroscopy : ¹H NMR reveals the alkene proton (δ 5.8–6.2 ppm, doublet of doublets) and methoxy groups (δ 3.7–3.9 ppm, singlet). ¹³C NMR confirms the chloro-alkene (δ 120–125 ppm) and aromatic carbons (δ 150–160 ppm for oxygenated aryl carbons) .
  • X-Ray Crystallography : Used to resolve stereochemical ambiguities (e.g., E/Z isomerism). For related compounds, crystal structures show dihedral angles between the aryl and alkene moieties (~15–25°), influencing reactivity .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 240.6 (C₁₁H₁₁ClO₂⁺), with fragmentation patterns confirming chloro and methoxy substituents .

Q. How does the electronic and steric profile of this compound influence its reactivity in substitution and addition reactions?

Answer:

  • Electrophilic Addition : The electron-withdrawing chloro group enhances alkene polarization, favoring nucleophilic attacks (e.g., bromination at the β-position). Steric hindrance from 2,6-dimethoxy groups limits reactivity at the ortho positions .
  • Nucleophilic Substitution : The chloro group undergoes SN2 reactions with amines or thiols. Steric effects from the bulky aryl ring slow kinetics, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed cross-coupling reactions involving this compound?

Answer: Regioselectivity in Pd-catalyzed reactions is governed by ligand steric bulk and electronic effects . For example:

  • Buchwald-Hartwig Amination : Bulky ligands (e.g., XPhos) favor coupling at the less hindered para position of the aryl ring, while electron-deficient ligands (e.g., PPh₃) may lead to ortho substitution due to π-backbonding interactions with the Pd center .
  • DFT Calculations : Theoretical studies on analogous systems show that transition-state energy barriers for para substitution are 5–10 kcal/mol lower than ortho pathways, aligning with experimental yields .

Q. How can researchers assess the pharmacological potential of this compound, and what in vitro models are appropriate?

Answer:

  • Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HCT-116 colon cancer cells). Compare IC₅₀ values with structurally related flavones (e.g., zapotin, IC₅₀ = 12–18 μM ).
  • Enzyme Inhibition Studies : Screen against kinases (e.g., EGFR) using fluorescence polarization. The chloro-alkene moiety may act as a Michael acceptor, covalently binding to cysteine residues in enzyme active sites .
  • ADME Profiling : Evaluate metabolic stability using liver microsomes. Methoxy groups may enhance metabolic resistance compared to hydroxylated analogs .

Q. How should researchers resolve contradictions in experimental data (e.g., NMR vs. computational predictions)?

Answer:

  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Deviations >0.5 ppm may indicate unaccounted solvent effects or tautomerism .
  • Dynamic NMR Studies : Variable-temperature ¹H NMR can detect rotational barriers in sterically hindered methoxy groups, explaining split signals at low temperatures .
  • X-Ray Refinement : If crystallographic data conflicts with spectral assignments, re-refine X-ray structures with higher-resolution datasets (≤1.0 Å) to confirm bond lengths and angles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene
Reactant of Route 2
2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.